9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a tricyclic xanthine core modified with a 2,4-dimethoxyphenyl group at position 9, a methyl group at position 1, and a propyl chain at position 2. Such structural features are critical for modulating solubility, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-5-9-25-18(26)16-17(22(2)20(25)27)21-19-23(10-6-11-24(16)19)14-8-7-13(28-3)12-15(14)29-4/h7-8,12H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVXSCWTNUSLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and purine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituent Modifications at Position 9
- Compound 24 (): Structure: 9-(prop-2-ynyl) group instead of 2,4-dimethoxyphenyl. Physical Properties: Melting point (203–206°C), molecular formula C₁₃H₁₅N₅O₂, yield 93%.
- Compound 20b (): Structure: 9-(3,4-dihydroxyphenethyl) group. Physical Properties: Melting point (232–235°C), molecular formula C₁₉H₂₃N₅O₄, 91% yield. Biological Relevance: The dihydroxyphenethyl moiety may enhance binding to catecholamine receptors (e.g., dopamine D2) due to structural mimicry of endogenous ligands .
Substituent Modifications at Position 3
Hybrid Derivatives with Extended Rings
- Compound 5 (): Structure: Incorporates a 6,7-dimethoxy-3,4-dihydroisoquinolinyl-alkyl chain. Biological Activity: Demonstrates dual affinity for serotonin 5-HT₁A/₇ and dopamine D2 receptors, with IC₅₀ values < 100 nM. The dimethoxy groups mimic natural alkaloids, improving CNS targeting .
Receptor Affinity Trends
Methoxy vs. Hydroxy Groups :
Alkyl Chain Length :
Biological Activity
9-(2,4-Dimethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 431.5 g/mol. Its structure features a tetrahydropyrimidine ring fused to a purine-like moiety, which is significant for its biological interactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H33N5O4 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 893957-71-6 |
Research indicates that this compound interacts with various biological targets, particularly adenosine receptors (ARs) and monoamine oxidase B (MAO-B). The dual antagonistic properties towards A1 and A2A ARs are noteworthy:
- Adenosine Receptors : The compound exhibits affinity for both A1 and A2A adenosine receptors. For instance, derivatives of similar structures have been shown to block these receptors effectively with Ki values ranging from 116 nM to 268 nM depending on the specific substitution patterns on the purine ring .
Case Studies and Research Findings
- Adenosine Receptor Antagonism : In studies focusing on tetrahydropyrimidine derivatives, compounds similar to the target molecule demonstrated significant antagonistic activity at both A1 and A2A receptors. For example, one study reported a compound with Ki values of 249 nM (A1) and 253 nM (A2A), suggesting that structural modifications could enhance receptor selectivity and potency .
- MAO-B Inhibition : The compound also shows promise as an inhibitor of MAO-B. In vitro studies have indicated that certain derivatives can inhibit MAO-B with IC50 values around 508 nM . This inhibition could have implications for neuroprotective strategies in conditions like Parkinson's disease.
- Comparative Analysis : A comparative analysis of various tetrahydropyrimidines revealed that modifications at specific nitrogen positions significantly influence biological activity. For instance, the introduction of different substituents at N1 and N3 was shown to modulate receptor affinity and selectivity .
Table 2: Biological Activity Summary
| Activity | Target | Ki/IC50 Value |
|---|---|---|
| A1 Adenosine Receptor | Human | 249 nM |
| A2A Adenosine Receptor | Human | 253 nM |
| MAO-B Inhibition | Human | IC50 = 508 nM |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Q. What safety precautions are required for handling this compound?
While specific toxicity data for this compound is limited, structurally related purine derivatives (e.g., 2-methoxy-1,7,9-trimethylpurine diones) require standard PPE (gloves, lab coat, goggles) and proper ventilation. Avoid inhalation and skin contact. Consult GHS guidelines for analogous compounds .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. propyl groups) affect biological activity?
Substituents at the 2,4-dimethoxyphenyl and propyl positions influence solubility and receptor binding. For example:
- Methoxy groups : Enhance lipophilicity and π-stacking interactions, potentially increasing CNS penetration.
- Propyl chain : Adjusting length (e.g., ethyl vs. propyl) modulates steric effects in enzyme active sites. Comparative studies with analogs (e.g., 1,3-dimethyl-10-propyl-diazepino derivatives) show altered bioactivity profiles .
Q. How can computational modeling (e.g., molecular docking) predict interactions with target proteins?
Use Schrödinger Suite or AutoDock Vina to model the compound’s binding to adenosine receptors. Key steps:
- Ligand preparation : Optimize 3D structure using Gaussian09 (DFT/B3LYP/6-31G*).
- Protein selection : Use X-ray structures of A2A receptors (PDB: 4EIY).
- Docking analysis : Focus on hydrogen bonds with Asn253 and hydrophobic interactions with Phe167. Validate predictions with SAR data from analogs .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?
Discrepancies may arise from impurities or solvent residues. Mitigation strategies:
- Repeat crystallization : Use alternative solvents (e.g., DMF/water mixtures).
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 433.2).
- TGA/DSC : Check for residual solvents (e.g., ethanol) affecting elemental analysis .
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?
Use ADP-Glo™ kinase assays with recombinant CDK2 or Aurora kinases. Protocol:
- Dose-response : Test 0.1–100 µM concentrations.
- Controls : Staurosporine (positive), DMSO (negative).
- Data analysis : Calculate IC50 using GraphPad Prism. Correlate results with analogs (e.g., pyrimido[2,1-f]purine diones) showing IC50 < 1 µM .
Methodological Guidance
Designing SAR Studies: Key Variables to Consider
- Core scaffold : Compare pyrimido[2,1-f]purine vs. diazepino derivatives.
- Substituent positions : Vary methoxy (electron-donating) and propyl (hydrophobic) groups.
- Control experiments : Include unsubstituted analogs and commercial inhibitors (e.g., theophylline) .
Q. How to Scale Up Synthesis Without Compromising Purity?
- Optimize solvent volume : Maintain a 1:10 substrate-to-solvent ratio.
- Continuous flow systems : Improve heat distribution during reflux.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
